3-Bromo-4-cyano-5-iodobenzoic acid
Description
Significance of Halogenated Benzoic Acid Derivatives in Contemporary Organic Chemistry
Halogenated benzoic acids, in particular, are of profound importance in modern organic chemistry. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzoic acid framework provides a versatile handle for further chemical transformations. google.com These halogenated compounds serve as key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. google.comnih.gov For instance, they are precursors for creating liquid-crystalline compounds and have been instrumental in the development of antibacterial agents. google.com The process of introducing halogens into a compound, known as halogenation, is a fundamental reaction in organic synthesis. nih.gov
The Unique Role of Bromine, Iodine, and Cyano Substituents in Aromatic Systems
The specific combination of bromine, iodine, and a cyano group on a benzoic acid ring, as seen in 3-Bromo-4-cyano-5-iodobenzoic acid, imparts a unique set of electronic and steric properties.
Bromine and Iodine: As halogens, both bromine and iodine are deactivating groups in electrophilic aromatic substitution reactions, meaning they make the aromatic ring less reactive towards electrophiles. byjus.com However, they are also ortho, para-directing, influencing the position of subsequent substitutions. Their presence provides sites for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Cyano Group (-C≡N): The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This property significantly influences the acidity of the carboxylic acid group. Generally, electron-withdrawing groups increase the acidity of benzoic acids. quora.com The cyano group can also be chemically transformed into other functional groups, such as amines or carboxylic acids, further enhancing the synthetic utility of the molecule.
The presence of these three distinct functional groups on a single aromatic ring creates a molecule with multiple reactive centers, allowing for selective and sequential chemical modifications.
Contextualization of this compound within Multi-functionalized Arenes
This compound is an archetypal multi-functionalized arene. Such compounds are of great interest because the different substituents can be addressed selectively in chemical reactions. For example, the iodine atom is generally more reactive than the bromine atom in many cross-coupling reactions, allowing for sequential functionalization. The cyano and carboxylic acid groups also offer distinct reactivity profiles. This multi-functionality makes such compounds valuable building blocks in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. annexechem.comjustlonghealth.com
Physicochemical Properties and Reactivity
While specific, experimentally determined data for this compound is not widely available, its properties can be inferred by examining structurally similar compounds.
| Property | Predicted/Inferred Value | Basis for Prediction (Similar Compounds) |
| Molecular Formula | C₈H₃BrINO₂ | - |
| Molecular Weight | 351.92 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzoic acids. |
| Melting Point | Expected to be relatively high, likely >180 °C | 3-Bromo-5-cyanobenzoic acid has a melting point of 182-187 °C. sigmaaldrich.com 3-Bromo-5-iodobenzoic acid has a melting point of 219-221 °C. sigmaaldrich.comchemicalbook.com |
| Solubility | Likely sparingly soluble in water, more soluble in organic solvents like methanol (B129727) and DMSO. | 3-Bromo-5-iodobenzoic acid is soluble in methanol. chemicalbook.com |
| Acidity (pKa) | Expected to be a stronger acid than benzoic acid (pKa ~4.2). | The presence of three electron-withdrawing groups (bromo, iodo, and cyano) would increase the acidity. For comparison, p-cyanobenzoic acid has a pKa of 3.55. quora.com |
Reactivity: The reactivity of this compound is dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The aromatic ring, being substituted with three deactivating groups, will be resistant to further electrophilic substitution. The bromo and iodo substituents are key sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for building more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Synthesis and Research Findings
A plausible synthetic route for this compound, while not explicitly reported, can be proposed based on established organic chemistry methodologies. A likely approach would involve a multi-step synthesis starting from a simpler, commercially available substituted aniline. The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate, which is formed from an amino group. wikipedia.orglscollege.ac.in
A potential, though unverified, synthetic pathway could be:
Start with a suitable dihalogenated aminobenzoic acid.
Convert the amino group to a diazonium salt.
Displace the diazonium group with a cyano group using a copper(I) cyanide catalyst in a Sandmeyer reaction.
The successful synthesis of such a molecule would provide a valuable building block for various research applications. For instance, similar halogenated and cyanated benzoic acids are investigated for their potential as:
Pharmaceutical Intermediates: The structural motifs present in this molecule are found in various biologically active compounds. nih.gov
Materials Science Precursors: The ability to undergo selective cross-coupling reactions makes such compounds useful for creating novel polymers and functional materials. justlonghealth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-cyano-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFRINFDWTRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C#N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285907 | |
| Record name | Benzoic acid, 3-bromo-4-cyano-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805526-52-6 | |
| Record name | Benzoic acid, 3-bromo-4-cyano-5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805526-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-bromo-4-cyano-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4 Cyano 5 Iodobenzoic Acid and Its Derivatives
Retrosynthetic Analysis and Key Disconnections for 3-Bromo-4-cyano-5-iodobenzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the carbon-halogen, carbon-cyano, and carbon-carboxyl bonds.
The primary retrosynthetic disconnections for the target molecule are:
C-CN Bond Disconnection: The cyano group is often introduced late in a synthetic sequence due to the harsh conditions sometimes required and its strong electron-withdrawing nature, which can deactivate the ring towards certain reactions. quora.com This disconnection points to a precursor like a 3-bromo-4-halo-5-iodobenzoic acid derivative, which could undergo a cyanation reaction. Palladium-catalyzed cross-coupling reactions are a common and effective method for this transformation. nih.gov
C-I and C-Br Bond Disconnections: The halogen atoms can be disconnected to reveal a simpler benzoic acid scaffold. The order of introduction is critical. The carboxyl group is a meta-directing deactivator for electrophilic aromatic substitution. youtube.comwikipedia.org Therefore, direct halogenation of benzoic acid would lead to substitution at the 3- and 5-positions. A plausible synthetic strategy would involve starting with a precursor that allows for controlled, regioselective halogenation. For instance, an amino group can be used as a directing group and later converted into a halogen via a Sandmeyer reaction.
A plausible retrosynthetic pathway could start from 3-amino-5-bromobenzoic acid. The amino group can direct the introduction of iodine (via diazotization and reaction with iodide) and can then be transformed into the cyano group. Alternatively, the synthesis could begin with a pre-halogenated starting material.
Strategies for Regioselective Halogenation of Benzoic Acid Scaffolds
The regioselective introduction of halogen atoms onto a benzoic acid backbone is a fundamental step in the synthesis of halogenated benzoic acid derivatives. The outcome of electrophilic halogenation is primarily governed by the directing effects of the substituents already present on the aromatic ring.
The carboxyl group of benzoic acid deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. youtube.comwikipedia.org Direct bromination of benzoic acid, for instance using bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), yields 3-bromobenzoic acid. youtube.com For polysubstituted systems, the combined electronic effects of all substituents determine the position of bromination.
N-Bromosuccinimide (NBS) is another common reagent used for aromatic bromination. nih.gov In some cases, highly deactivated aromatic compounds can be effectively monobrominated using NBS in concentrated sulfuric acid under mild conditions. organic-chemistry.org The choice of brominating agent and reaction conditions allows for a degree of control over the selectivity of the reaction. manac-inc.co.jp
| Reagent/System | Typical Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| Br₂ / FeBr₃ | Lewis acid catalyst | Standard method for electrophilic bromination. | libretexts.org |
| N-Bromosuccinimide (NBS) | Often used with an acid catalyst or in a polar solvent like acetonitrile. | A versatile and often milder alternative to Br₂. | nih.gov |
| NBS / H₂SO₄ | Concentrated sulfuric acid as solvent. | Effective for moderately to highly deactivated aromatic rings. | organic-chemistry.orgmanac-inc.co.jp |
| Ammonium (B1175870) Bromide / Oxone | Methanol (B129727) or water as solvent, ambient temperature. | A mild and efficient method for selective bromination of activated aromatic compounds. | organic-chemistry.org |
Direct electrophilic iodination of aromatic rings is generally more challenging than bromination because iodine is less reactive. Consequently, an oxidizing agent is often required to generate a more potent electrophilic iodine species.
Palladium-catalyzed C-H activation has emerged as a powerful method for the regioselective iodination of benzoic acids, particularly at the ortho position, guided by the carboxyl group. researchgate.net For other substitution patterns, classical methods often rely on the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with an iodide salt, such as potassium iodide. This method is highly versatile for introducing iodine at a specific position on the ring that may not be accessible through direct electrophilic substitution. A synthesis method for a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, utilizes such a diazotization-iodination sequence starting from an amino precursor. google.com
| Reagent/System | Typical Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃) | Acidic conditions. | Generates an electrophilic iodine species for substitution. | nih.gov |
| Pd(II)-catalyzed C-H Activation | KI as iodine source, often in aqueous media. | Directs iodination to the ortho position of benzoic acids. | researchgate.net |
| Sandmeyer Reaction (Ar-NH₂ → Ar-N₂⁺ → Ar-I) | NaNO₂, acid, followed by KI. | Highly versatile for placing iodine at a specific position defined by the location of a precursor amino group. | google.com |
| N-Iodosuccinimide (NIS) | Often requires an acid catalyst. | A common and convenient source of electrophilic iodine. | nih.gov |
Introduction of the Cyano Group via Aromatic Functionalization
The introduction of a cyano group onto an aromatic ring is a key transformation in organic synthesis, as nitriles are versatile intermediates. fiveable.me Two primary strategies for this conversion are nucleophilic aromatic substitution and palladium-catalyzed cyanation.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile, such as a cyanide ion, on an aromatic ring, leading to the displacement of a leaving group (typically a halide). fishersci.co.uk This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. fishersci.co.uk These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
Palladium-catalyzed cross-coupling reactions have become the predominant method for the cyanation of aryl halides due to their milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov This method involves the reaction of an aryl halide (iodide, bromide, or triflate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org
A wide variety of cyanide sources can be used, each with its own advantages. Zinc cyanide (Zn(CN)₂) is widely used, while potassium ferrocyanide (K₄[Fe(CN)₆]) is valued as a non-toxic and safe alternative. nih.govnih.gov The choice of palladium precatalyst, ligand, solvent, and base is crucial for achieving high yields and preventing catalyst deactivation, which can be a challenge in cyanation reactions. nih.gov This protocol is highly efficient for converting aryl bromides and iodides into the corresponding aryl nitriles. organic-chemistry.orgrsc.org
| Cyanide Source | Typical Catalyst/Ligand System | Key Features | Reference |
|---|---|---|---|
| Zinc Cyanide (Zn(CN)₂) | Pd(dba)₃ / dppf | Widely used, effective for a broad range of aryl halides. | nih.govorganic-chemistry.org |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O) | Palladacycle precatalysts | Non-toxic cyanide source, allows for low catalyst loadings and fast reaction times. | nih.govnih.gov |
| Cuprous Thiocyanate (CuSCN) | Pd(OAc)₂ | An inexpensive and safe cyanide source. | acs.org |
| Redox-active N–CN reagent | Pd(OAc)₂ / Xantphos | Allows for a reductant-free approach to cyanation. | rsc.org |
Convergent and Linear Synthetic Pathways for this compound
The construction of a multi-substituted molecule like this compound can be approached through two primary strategies: linear and convergent synthesis.
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of consecutive steps. For polysubstituted benzoic acids, this often begins with a less complex, commercially available benzoic acid derivative, with functional groups added one by one. A plausible linear route for this compound could be conceptualized based on established organic reactions for aromatic compounds. For instance, a synthetic route analogous to the one used for methyl 4-bromo-2-cyano-5-fluorobenzoate involves a multi-step process starting from a substituted aminobenzoic acid ester google.com. This process typically involves:
Diazotization and Iodination: An amino group on the aromatic ring is converted into a diazonium salt, which is then substituted with iodine. This Sandmeyer-type reaction is a common method for introducing iodine onto an aromatic ring google.comgoogle.com.
Cyanation: The iodo-substituted intermediate can then undergo a reaction with a cyanide source, such as copper(I) cyanide, to introduce the cyano (-CN) group google.com.
Bromination: Bromine is subsequently added to the ring via electrophilic aromatic substitution.
Hydrolysis: If the synthesis was performed on an ester derivative, a final hydrolysis step would be required to yield the target carboxylic acid.
Synthesizing a fragment containing the bromo and iodo substituents.
Separately preparing a fragment with the cyano and carboxylic acid functionalities.
Coupling these two fragments using a cross-coupling reaction.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity is paramount in chemical synthesis. This requires the careful optimization of various reaction parameters, including solvent, temperature, reaction time, and the nature of catalysts and reagents.
The synthesis of related halogenated and cyanated benzoic acid derivatives provides insight into the types of conditions that require optimization. For example, in the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate, specific conditions are defined for each step to maximize product formation google.com.
Key Optimization Parameters:
Temperature: The diazotization step is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. In contrast, the subsequent cyanation reaction may require elevated temperatures (60-120 °C) to proceed at a reasonable rate google.com.
Solvent: The choice of solvent is critical. For the cyanation step, polar aprotic solvents like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) are often employed google.com. The ideal solvent should provide good solubility for the reactants while facilitating the desired chemical transformation.
Reaction Time: Monitoring the reaction's progress allows for the determination of the optimal time needed for completion. For instance, the iodination step may take 1-5 hours, while the cyanation could require 2-10 hours to achieve maximum conversion google.com.
Reagents and Catalysts: The stoichiometry and type of reagents are crucial. In a diazotization-iodination sequence, the molar ratio of the starting amine, sodium nitrite, and the iodide source (e.g., potassium iodide) is carefully controlled google.com.
The following interactive table illustrates typical reaction conditions that are optimized during the synthesis of a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, which serves as an analogue for the synthesis of this compound.
| Reaction Step | Parameter | Condition Range | Reference |
|---|---|---|---|
| Diazotization & Iodination | Temperature | 0-5 °C | google.com |
| Time | 1-5 hours | google.com | |
| Iodide Source | Potassium Iodide or Sodium Iodide | google.com | |
| Cyanation | Temperature | 60-120 °C | google.com |
| Time | 2-10 hours | google.com | |
| Solvent | N-methylpyrrolidone or N,N-dimethylformamide | google.com |
Considerations for Large-Scale Synthesis and Process Chemistry
Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a new set of challenges that fall under the domain of process chemistry. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable.
Key Considerations for Scale-Up:
Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials. For instance, 3-Bromo-5-iodobenzoic acid, a structurally related compound, is used as a starting reagent for the large-scale synthesis of a thromboxane (B8750289) receptor antagonist, indicating its availability for industrial applications alkalisci.comchemicalbook.com.
Process Safety: Certain reactions, such as diazotizations, can be hazardous due to the potential instability of diazonium salt intermediates, especially at higher temperatures. Strict temperature control and engineering solutions are required to manage exothermic events and ensure safe operation on a large scale google.comgoogle.com.
Product Isolation and Purification: Methods used for purification in the lab, such as column chromatography, are often not feasible on an industrial scale. Instead, techniques like crystallization, filtration, and washing are preferred. The synthesis of 3-bromobenzoic acid, for example, utilizes filtration to isolate the crude product, which is then purified chemicalbook.com.
Environmental Impact ("Green Chemistry"): Modern process chemistry emphasizes the reduction of waste and the use of less hazardous materials. This includes selecting greener solvents and developing solvent-free reaction conditions where possible to minimize environmental impact ijisrt.com.
Regulatory Compliance: Large-scale chemical manufacturing must adhere to strict regulatory standards regarding safety, purity, and environmental discharge.
The successful scale-up of the synthesis of this compound would require a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and regulatory affairs to create a commercially viable process.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Cyano 5 Iodobenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Elucidation of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts
The ¹H and ¹³C NMR spectra of 3-bromo-4-cyano-5-iodobenzoic acid are predicted to exhibit distinct signals corresponding to the aromatic protons and carbons, as well as the carboxylic acid group. The substitution pattern on the benzene (B151609) ring, featuring two halogen atoms (bromo and iodo) and two electron-withdrawing groups (cyano and carboxylic acid), significantly influences the chemical shifts.
¹H NMR Spectroscopy: The molecule possesses two aromatic protons. Their chemical shifts can be estimated by considering the additive effects of the substituents on the benzene ring. The proton at the C2 position is flanked by the bromine and carboxylic acid groups, while the proton at the C6 position is adjacent to the iodine atom. Both protons are expected to appear as singlets due to the lack of adjacent protons. Based on data from analogous compounds such as 3-bromo-5-cyanobenzoic acid and 3-bromo-5-nitrobenzoic acid, the aromatic protons are anticipated to resonate in the downfield region, likely between δ 8.0 and 8.5 ppm. sigmaaldrich.comchemicalbook.com The acidic proton of the carboxylic acid group will appear as a broad singlet at a much higher chemical shift, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the cyano carbon, and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons bearing the electron-withdrawing cyano, bromo, and iodo groups (C4, C3, and C5, respectively) will be shifted downfield. The carbon attached to the carboxylic acid group (C1) will also be downfield. The quaternary carbons (C1, C3, C4, C5) are expected to show weaker signals compared to the protonated carbons (C2, C6). The cyano carbon typically appears in the range of δ 110-120 ppm, while the carboxylic acid carbon is found further downfield, usually between δ 165 and 180 ppm. chemicalbook.com
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.0 - 8.5 (s) | - |
| H6 | 8.0 - 8.5 (s) | - |
| COOH | > 10 (br s) | - |
| C1 | - | 130 - 135 |
| C2 | - | 135 - 140 |
| C3 | - | 120 - 125 |
| C4 | - | 115 - 120 |
| C5 | - | 95 - 100 |
| C6 | - | 140 - 145 |
| CN | - | 110 - 120 |
| COOH | - | 165 - 175 |
Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₂BrINO₂), the molecular weight is 382.83 g/mol . The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
A key feature in the mass spectrum of this compound would be the isotopic pattern arising from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom. youtube.com
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:
Loss of the carboxylic acid group: A primary fragmentation would be the loss of the -COOH group (45 Da), leading to a significant fragment ion.
Loss of halogen atoms: Subsequent or alternative fragmentation could involve the loss of the bromine atom (79/81 Da) or the iodine atom (127 Da).
Loss of the cyano group: The loss of the -CN group (26 Da) is another possible fragmentation pathway.
Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from fragments containing the carboxylic acid moiety could also occur.
The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, would provide unequivocal confirmation of the compound's structure.
Expected Key Fragments in the Mass Spectrum
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [M-Br]⁺ | Loss of a bromine atom |
| [M-I]⁺ | Loss of an iodine atom |
| [M-CN]⁺ | Loss of the cyano group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the carboxylic acid, cyano, and aromatic ring functionalities.
Carboxylic Acid Group:
A broad O-H stretching band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹.
A strong C=O stretching vibration will be present, typically around 1700-1730 cm⁻¹, characteristic of an aromatic carboxylic acid. rasayanjournal.co.in
C-O stretching and O-H bending vibrations are expected in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively.
Cyano Group:
A sharp, medium-intensity C≡N stretching band is anticipated in the region of 2220-2240 cm⁻¹. rasayanjournal.co.in This is a very characteristic absorption and is often easily identified.
Aromatic Ring:
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, which typically appear in the 650-900 cm⁻¹ range.
Carbon-Halogen Bonds:
The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
The C-I stretching vibration will be at an even lower frequency, generally below 500 cm⁻¹.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| C=O stretch | 1700-1730 | Strong | |
| Cyano | C≡N stretch | 2220-2240 | Sharp, Medium |
| Aromatic Ring | C-H stretch | >3000 | Medium to Weak |
| C=C stretch | 1450-1600 | Medium to Strong | |
| Carbon-Halogen | C-Br stretch | 500-600 | Medium to Strong |
| C-I stretch | <500 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state structure from related compounds, such as 3,5-dibromo-4-cyanobenzoic acid. researchgate.net
It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. This is a very common and stable packing motif for carboxylic acids. acs.org
The benzene ring is expected to be planar, with the substituents lying in or close to the plane of the ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Br, C-I, and C-CN bonds will have characteristic lengths.
Analysis of Molecular Conformation and Stereochemistry
Detailed experimental data from single-crystal X-ray diffraction, the primary method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, is not currently available in published scientific literature for this compound. Such an analysis would provide definitive information on its molecular conformation, including the planarity of the benzene ring, the orientation of the carboxylic acid, cyano, bromo, and iodo substituents relative to the ring, and key bond lengths and angles.
In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical predictions of the molecule's lowest energy conformation. These models would likely show a largely planar aromatic ring, a common feature for substituted benzoic acids. The primary conformational flexibility would arise from the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring. The specific dihedral angle adopted would be influenced by a balance of electronic effects from the substituents and the potential for intramolecular interactions. The stereochemistry of the molecule is fixed by the defined substitution pattern on the benzene ring, resulting in a single diastereomer.
Examination of Crystal Packing and Lattice Dynamics
Without experimental crystallographic data, a definitive analysis of the crystal packing and lattice dynamics of this compound remains speculative. Crystal packing describes how individual molecules arrange themselves in a three-dimensional lattice. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, maximizing attractive intermolecular forces and minimizing repulsive ones.
Lattice dynamics, which involves the study of collective vibrations of atoms within the crystal lattice (phonons), is also contingent on having a known crystal structure. Techniques such as inelastic neutron scattering or Raman spectroscopy, when applied to a single crystal, can provide information about these lattice vibrations. This data offers insights into the strength and nature of the intermolecular forces holding the crystal together.
Identification and Characterization of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds, π-Stacking)
Based on the functional groups present in this compound, several types of intermolecular interactions would be expected to play a crucial role in its solid-state architecture. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons, such as the classic centrosymmetric dimer motif where two molecules are linked by a pair of O-H···O hydrogen bonds.
The cyano group, with its lone pair on the nitrogen atom, is an effective hydrogen and halogen bond acceptor. Additionally, the electron-rich aromatic ring allows for the possibility of π-stacking interactions, where the planes of adjacent benzene rings are arranged in either a face-to-face or offset manner. The interplay and hierarchy of these hydrogen bonds, halogen bonds, and π-stacking interactions would ultimately dictate the supramolecular assembly of the molecules in the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Reactivity and Derivatization Chemistry of 3 Bromo 4 Cyano 5 Iodobenzoic Acid
Selective Transformations of Halogen Substituents
The presence of both bromine and iodine on the aromatic ring presents opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The differing reactivity of the carbon-halogen bonds (C-I vs. C-Br) is the key to this selectivity.
Cross-Coupling Reactions (Heck, Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgmdpi.com In polyhalogenated aromatic compounds, the reactivity of the halogens typically follows the order: I > Br > Cl > F. wikipedia.org This predictable trend allows for the selective reaction at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For 3-Bromo-4-cyano-5-iodobenzoic acid, a selective Heck reaction is anticipated at the C-I bond. By carefully choosing the palladium catalyst, ligand, base, and reaction conditions, an alkene can be introduced at the 5-position. chemrxiv.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com Similar to other palladium-catalyzed couplings, the reaction with this compound is expected to occur selectively at the C-I bond. libretexts.org This allows for the introduction of an alkynyl group at the 5-position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net The well-established reactivity difference between aryl iodides and bromides makes the selective Suzuki-Miyaura coupling at the C-I bond of this compound a highly feasible transformation. wikipedia.org This would yield a 5-aryl or 5-vinyl substituted 3-bromo-4-cyanobenzoic acid derivative.
Table 1: Predicted Selective Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Expected Product |
| Heck | Alkene | 5-Alkenyl-3-bromo-4-cyanobenzoic acid |
| Sonogashira | Terminal Alkyne | 5-Alkynyl-3-bromo-4-cyanobenzoic acid |
| Suzuki-Miyaura | Organoboron Compound | 5-Aryl/Vinyl-3-bromo-4-cyanobenzoic acid |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgfishersci.co.ukmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org In this compound, the cyano and carboxylic acid groups are powerful electron-withdrawing groups, which make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.
The cyano group at the 4-position and the carboxylic acid at the 1-position will activate the halogen substituents at the 3- and 5-positions towards SNAr. Given that iodide is generally a better leaving group than bromide, it is plausible that a selective substitution of the iodo group could be achieved under carefully controlled conditions. However, the high degree of activation by two electron-withdrawing groups might lead to a mixture of products or even disubstitution under harsh conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, could potentially be employed. fishersci.co.uk
Reduction and Oxidation of Halogen Atoms
Reduction: The selective reduction of one halogen in the presence of another is a valuable synthetic transformation. In the case of this compound, the C-I bond is weaker than the C-Br bond and thus more susceptible to reduction. Catalytic hydrogenation using a palladium catalyst is a common method for the dehalogenation of aryl halides. organic-chemistry.orgresearchgate.netorganic-chemistry.org By carefully selecting the catalyst and reaction conditions, it should be possible to selectively reduce the iodo group to a hydrogen atom, yielding 3-bromo-4-cyanobenzoic acid. organic-chemistry.org Other reducing systems, such as those involving photoredox catalysis, have also been developed for the reduction of aryl halides. scilit.comscispace.com
Oxidation: The direct oxidation of aryl halides is not a common or synthetically useful transformation under standard laboratory conditions. The carbon-halogen bond is generally stable towards typical oxidizing agents.
Chemical Transformations of the Cyano Group
The cyano group is a versatile functional group that can be converted into several other functionalities, most notably carboxylic acid derivatives and amines.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of a nitrile group is a well-established transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgmnstate.edulibretexts.orgchemistrysteps.com In the case of this compound, hydrolysis of the cyano group at the 4-position would lead to the formation of a tricarboxylic acid derivative. This reaction typically requires heating with an aqueous acid or base. libretexts.org It is important to consider that under harsh conditions, the halogen substituents might also be susceptible to side reactions, although they are generally stable to hydrolysis. The initial product of hydrolysis is an amide, which can sometimes be isolated under milder conditions. libretexts.org
Table 2: Predicted Hydrolysis of the Cyano Group
| Reaction Conditions | Intermediate Product | Final Product |
| Mild Acid/Base | 3-Bromo-5-iodo-4-(aminocarbonyl)benzoic acid | 3-Bromo-5-iodo-1,4-benzenedicarboxylic acid |
| Strong Acid/Base | 3-Bromo-5-iodo-4-(aminocarbonyl)benzoic acid | 3-Bromo-5-iodo-1,4-benzenedicarboxylic acid |
Conversion to Other Nitrogen-Containing Functional Groups
The cyano group in this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, opening avenues for the synthesis of diverse derivatives.
One of the most common transformations of a nitrile is its hydrolysis to a primary amide. Under acidic or basic conditions, the carbon-nitrogen triple bond of the cyano group can be hydrated to yield the corresponding 4-carbamoyl-3-bromo-5-iodobenzoic acid. This reaction typically proceeds in two stages, with the initial formation of an imidic acid intermediate that tautomerizes to the more stable amide. chimia.ch
Another significant conversion is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to an aminomethyl group, affording 3-bromo-5-iodo-4-(aminomethyl)benzoic acid. chimia.ch This transformation provides a route to introduce a flexible linker and a basic nitrogen center into the molecule.
Furthermore, the nitrile functionality can participate in cycloaddition reactions to form heterocyclic systems. A notable example is the [3+2] cycloaddition with azides, typically catalyzed by zinc salts or other Lewis acids, to produce tetrazoles. researchgate.net This reaction would yield a derivative where the cyano group is converted to a 5-substituted tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Cyano | H₂O, H⁺ or OH⁻ | Amide |
| Cyano | 1. LiAlH₄, 2. H₂O | Primary Amine (Aminomethyl) |
| Cyano | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another key site for derivatization, allowing for the formation of esters, amides, and other acyl derivatives.
Esterification and Amidation
Esterification of this compound can be achieved through various methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable option. chimia.ch However, due to the steric hindrance and electronic deactivation imposed by the adjacent substituents, more robust methods may be required for efficient conversion. For instance, using highly reactive alkylating agents or employing coupling agents can facilitate the formation of the corresponding esters. The synthesis of the ethyl ester of the related 4-amino-3-bromo-5-iodobenzoic acid has been reported, indicating the feasibility of such transformations. kocw.or.kr
Amide formation from this compound also presents challenges due to the reduced reactivity of the carboxylic acid. Direct condensation with an amine often requires harsh conditions. researchgate.net More practical approaches involve the activation of the carboxylic acid. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an activated intermediate that readily reacts with an amine to yield the desired amide. youtube.com For particularly hindered systems, specialized reagents and conditions, such as the use of TiCl₄ in pyridine, have been developed to promote amidation. nih.gov
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (catalyst) | Ester (e.g., Methyl or Ethyl ester) |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC/HOBt) | Amide |
| Amidation (for hindered acids) | Amine, TiCl₄, Pyridine | Amide |
Formation of Acid Chlorides and Anhydrides
The carboxylic acid can be readily converted to the more reactive acid chloride derivative. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride is the most common method for synthesizing the corresponding 3-bromo-4-cyano-5-iodobenzoyl chloride. researchgate.netchimia.ch These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. worktribe.comacs.org
The formation of a symmetric anhydride (B1165640) from this compound can be achieved by reacting the acid chloride derivative with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents can be employed to directly couple two molecules of the carboxylic acid. The formation of mixed anhydrides is also possible by reacting the acid chloride with a different carboxylate salt. chimia.ch
Regioselectivity and Chemoselectivity Challenges in Multi-functionalized Aromatic Systems
The presence of multiple reactive sites on the this compound ring poses significant challenges in terms of regioselectivity and chemoselectivity. In reactions such as nucleophilic aromatic substitution or cross-coupling, the relative reactivity of the two halogen atoms, bromine and iodine, must be considered.
Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is more reactive than the carbon-bromine bond. nih.gov This difference in reactivity can be exploited to achieve selective functionalization at the C-5 position (bearing the iodine) while leaving the C-3 position (bearing the bromine) intact. For example, a Sonogashira coupling with a terminal alkyne would be expected to occur preferentially at the iodo-substituted position.
The electronic nature of the substituents also plays a crucial role. The electron-withdrawing cyano and carboxylic acid groups activate the aromatic ring towards nucleophilic aromatic substitution. However, they also influence the regioselectivity of such reactions. Computational studies on related polyhalogenated systems can help predict the most likely site of substitution. nih.gov
Chemoselectivity between the carboxylic acid and the cyano group is another important consideration. For instance, when using a reducing agent, it is crucial to select conditions that will selectively reduce one functional group without affecting the other. Similarly, in reactions involving nucleophiles, the relative electrophilicity of the carboxylic acid derivative and the nitrile will determine the reaction outcome. quora.com
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is essential for controlling the reaction outcomes and overcoming the challenges of selectivity.
The mechanism of esterification under acidic conditions (Fischer esterification) involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. chimia.ch For sterically hindered acids, the approach of the nucleophilic alcohol can be slow, affecting the reaction rate.
The formation of an acid chloride with thionyl chloride proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite group, which is an excellent leaving group. The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases. researchgate.netacs.org
In the context of amide formation from unreactive carboxylic acids, mechanistic studies have highlighted the importance of activating agents. With coupling reagents like DCC, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide, with the byproduct being dicyclohexylurea. youtube.com Investigations into direct thermal amidation have shown that the reaction often proceeds through an equilibrium between the free acid and amine and an ammonium (B1175870) carboxylate salt, with the dehydration step being crucial for driving the reaction forward. researchgate.net
Computational and Theoretical Investigations of 3 Bromo 4 Cyano 5 Iodobenzoic Acid
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
For a molecule like 3-Bromo-4-cyano-5-iodobenzoic acid, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This process would yield the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's steric and electronic properties.
For instance, a DFT study on a related compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, successfully determined its optimized geometric parameters. researchgate.netbanglajol.info Similar calculations for this compound would provide insights into the influence of the bromo, cyano, and iodo substituents on the benzoic acid framework. The electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting the electronegativity effects of the halogen and cyano groups.
Optimized Geometric Parameters (Hypothetical) Below is a hypothetical table illustrating the kind of data that would be obtained from a DFT geometry optimization of this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | C-C-Br | 119.5 |
| C-CN | 1.45 | C-C-CN | 120.2 |
| C-I | 2.10 | C-C-I | 118.9 |
| C-COOH | 1.49 | C-C-COOH | 120.8 |
| O-H | 0.97 | C-O-H | 109.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically reported in the available literature. The MEP surface is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich and electron-poor regions.
In an MEP analysis, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent intermediate potential values.
For this compound, an MEP analysis would likely reveal a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are highly electronegative. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue). The regions around the halogen atoms would also be of interest, as halogens can exhibit dual character, with positive potential regions (σ-holes) on the outermost portion of the atom and negative potential around the equatorial region. This information is critical for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding. A similar analysis was performed on 4-Bromo-3-(methoxymethoxy) benzoic acid to identify its reactive sites. researchgate.netbanglajol.info
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Specific Frontier Molecular Orbital (FMO) theory analysis for this compound is not found in the reviewed scientific papers. FMO theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the electron-withdrawing nature of the bromo, cyano, and iodo substituents would be expected to lower the energy of both the HOMO and LUMO. A computational study would precisely calculate these energy levels and the resulting energy gap. This data allows for the prediction of the molecule's reactivity towards other chemical species and its potential role in charge transfer interactions. For example, DFT studies on other organic molecules have used FMO analysis to explore their electronic and nonlinear optical properties. researchgate.net
Frontier Molecular Orbital Parameters (Hypothetical) The following table presents hypothetical FMO data for this compound.
| Parameter | Energy (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Conformational Analysis and Potential Energy Surfaces
A detailed conformational analysis and the corresponding potential energy surfaces for this compound are not available in the published literature. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them.
For this compound, the primary focus of a conformational analysis would be the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. By systematically rotating this bond and calculating the energy at each step, a potential energy curve can be generated. This curve would reveal the most stable conformation (the global minimum) and any other local energy minima.
The analysis would likely show that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable due to π-conjugation. However, steric hindrance from the adjacent iodo substituent could lead to a slightly twisted conformation being the preferred one. Understanding the conformational preferences is essential for predicting the molecule's shape, polarity, and how it might interact with other molecules or biological targets.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
While experimental spectroscopic data may exist, theoretical predictions of the spectroscopic properties (NMR, IR, UV-Vis) of this compound based on computational methods are not found in the reviewed literature. Computational chemistry offers powerful tools to predict and help interpret experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted shifts would be influenced by the electron-withdrawing effects of the bromo, cyano, and iodo groups, which would deshield the nearby carbon and hydrogen atoms, causing their signals to appear at higher chemical shifts (downfield).
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of the chemical bonds. The calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the cyano group, and the various vibrations of the substituted benzene ring. Comparing the calculated spectrum with an experimental one can aid in the assignment of the observed vibrational bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of the electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic ring and n-π* transitions involving the carbonyl and cyano groups.
In-depth Analysis of Inter- and Intramolecular Non-covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
A specific in-depth analysis of the non-covalent interactions for this compound is not available in the reviewed literature. However, the structure of this molecule suggests the presence of significant inter- and intramolecular non-covalent interactions that would be crucial for its solid-state packing and interactions with other molecules.
Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). In the solid state, it is highly probable that these molecules would form dimeric structures through strong intermolecular hydrogen bonds between their carboxylic acid moieties.
Halogen Bonding: The bromine and iodine atoms on the benzene ring are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In this molecule, the iodine atom, being larger and more polarizable, would be a stronger halogen bond donor than bromine. These halogen bonds could occur with the cyano nitrogen or the carbonyl oxygen of neighboring molecules, playing a significant role in the crystal packing.
Applications in Advanced Organic Synthesis and Materials Science
3-Bromo-4-cyano-5-iodobenzoic Acid as a Versatile Building Block in Complex Chemical Synthesis.sigmaaldrich.comlookchem.comchemimpex.com
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the field of advanced organic synthesis. lookchem.comchemimpex.com Its utility stems from the presence of four distinct and addressable functional groups on a single benzene (B151609) ring: a carboxylic acid, a nitrile (cyano group), a bromine atom, and an iodine atom. This unique arrangement of reactive sites allows for a programmed, stepwise approach to the construction of highly complex molecular architectures.
The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is central to its application. sigmaaldrich.com The C-I bond is typically more reactive and susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be performed preferentially at the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations. lookchem.comfishersci.cafishersci.be Following the initial reaction at the iodo-position, the less reactive C-Br bond can then be subjected to a second, distinct cross-coupling reaction under different conditions. This orthogonal reactivity enables the controlled, site-specific introduction of two different substituents onto the aromatic core.
Furthermore, the carboxylic acid and cyano groups provide additional handles for synthetic elaboration. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, facilitating the connection of the core structure to other molecules or polymer backbones. orgsyn.org The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further pathways for diversification. This multi-faceted reactivity makes this compound an ideal starting material for creating libraries of complex compounds, particularly in medicinal chemistry and materials science research. chemimpex.com For example, similar polysubstituted benzoic acids are used as key intermediates in the synthesis of pharmaceuticals, such as thromboxane (B8750289) receptor antagonists. lookchem.comfishersci.ca
Precursor for the Development of Functional Organic Frameworks and Supramolecular Assemblies.nih.govrsc.org
The precisely defined geometry and diverse chemical functionalities of this compound make it an excellent precursor for the bottom-up construction of highly ordered, porous materials and intricate supramolecular structures. nih.govrsc.org These materials are of significant interest for applications in gas storage, separation, catalysis, and sensing. nih.govdntb.gov.ua
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.gov Covalent Organic Frameworks (COFs) are analogous materials where the nodes and linkers are connected entirely by strong covalent bonds. nih.govmdpi-res.com this compound is a prime candidate for use as an organic linker in both MOF and COF synthesis.
The carboxylic acid group is a classic binding site for coordinating with metal centers to form the extended network of a MOF. nih.gov The rigid benzene core helps ensure the formation of a well-defined and porous structure. The bromo, cyano, and iodo substituents project into the pores of the resulting framework, allowing for fine-tuning of the pore's chemical environment, size, and surface properties. These functional groups can influence the framework's selectivity for adsorbing specific molecules and can also serve as post-synthetic modification sites to introduce further functionality.
In COF synthesis, the carboxylic acid can be converted to other reactive groups to participate in the formation of robust covalent bonds (e.g., imine, boronate ester) that define the framework structure. nih.gov The presence of multiple halogen atoms can impart unique electronic properties to the COF, making it suitable for applications in electronics and photocatalysis.
Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures held together by non-covalent interactions. nih.gov this compound is designed to participate in multiple, directional, non-covalent interactions, making it an ideal module for self-assembly. rsc.org
The primary interactions driving the assembly are hydrogen bonding and halogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. nih.gov Concurrently, the iodine and bromine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites, such as the cyano group of a neighboring molecule or the pyridyl nitrogen in co-crystals. nih.gov The interplay and hierarchy of these hydrogen and halogen bonds can be used to guide the molecules to assemble into predictable one-, two-, or three-dimensional architectures with precise control over the final structure. rsc.orgnih.gov
Role in the Synthesis of Specialty Organic Materials (e.g., polymer monomers, dyes, photoactive compounds).lookchem.comchemimpex.com
The unique combination of reactive sites on this compound allows for its incorporation into a variety of specialty organic materials. Its structure can form the basis for monomers, dyes, and compounds with specific photoactive properties. lookchem.comchemimpex.com
Polymer Monomers: The molecule can be functionalized through its carboxylic acid or via cross-coupling reactions at the halogen sites to create monomers. For example, conversion of the carboxylic acid to an ester and subsequent polymerization can lead to polyesters. Alternatively, coupling reactions can be used to attach the molecule as a pendant group onto a polymer backbone, thereby imparting specific properties such as increased refractive index or flame retardancy, which are often associated with highly halogenated compounds.
Dyes and Photoactive Compounds: The aromatic core of this compound can be extended through cross-coupling reactions to create larger, conjugated π-systems. Such systems are characteristic of organic dyes and pigments. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the heavy halogen atoms, can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting molecule. This allows for the rational design of compounds that absorb and emit light at specific wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as photosensitizers.
Application as a Core Structure for Scaffold Diversification in Chemical Research.sigmaaldrich.comchemimpex.com
In drug discovery and materials science, it is often necessary to synthesize and screen large libraries of related compounds to identify candidates with optimal properties. This compound serves as an excellent core structure, or scaffold, for generating such chemical diversity. sigmaaldrich.comchemimpex.com
The key to its utility as a scaffold is the orthogonal reactivity of its four functional groups. A chemist can employ a strategy of sequential, selective reactions to build a wide array of different molecules from a single starting scaffold.
A typical synthetic sequence might involve:
A selective Sonogashira or Suzuki coupling at the more reactive iodine position.
A different coupling reaction (e.g., Heck, Stille, or Buchwald-Hartwig) at the bromine position.
Modification of the carboxylic acid to form an amide library by reacting it with a diverse set of amines.
Transformation of the cyano group into a different functional group.
This stepwise approach allows for the systematic variation of substituents at four distinct points on the molecule, rapidly generating a large library of structurally related but unique compounds from a common intermediate. This strategy is highly efficient for exploring the structure-activity relationships of new pharmaceuticals or the structure-property relationships of novel organic materials. chemimpex.com
Interactive Data Tables
Table 1: Summary of Applications and Key Functional Groups
| Application Area | Key Functional Group(s) Utilized | Type of Reaction / Interaction | Resulting Product / Assembly |
| Complex Synthesis | Bromo, Iodo, Carboxylic Acid | Palladium-Catalyzed Cross-Coupling | Pharmaceutical intermediates, complex organics |
| MOF/COF Synthesis | Carboxylic Acid, Aromatic Core | Coordination, Covalent Bond Formation | Porous crystalline frameworks |
| Supramolecular Assembly | Carboxylic Acid, Iodo, Bromo, Cyano | Hydrogen Bonding, Halogen Bonding | Ordered nanotubes, sheets, and crystals |
| Specialty Materials | Bromo, Iodo, Cyano | Cross-Coupling, Polymerization | Polymer monomers, dyes, photoactive materials |
| Scaffold Diversification | All four functional groups | Orthogonal, Sequential Reactions | Libraries of diverse small molecules |
Future Research Directions and Unaddressed Challenges
Development of Greener and More Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 3-Bromo-4-cyano-5-iodobenzoic acid should prioritize the development of sustainable synthetic methodologies. Conventional syntheses of halogenated aromatic compounds often rely on harsh reagents and organic solvents, generating considerable waste. A forward-looking approach would involve exploring solvent-free reaction conditions, a technique that has shown promise in the synthesis of related compounds like 3-bromobenzoic acid through sonication. ijisrt.com This method not only aligns with the principles of green chemistry by reducing solvent use but can also lead to remarkable rate accelerations. ijisrt.com
Furthermore, the exploration of biocatalysis, employing enzymes or whole-cell systems, could offer a highly selective and environmentally friendly alternative for the synthesis of this compound and its precursors. Research into catalytic systems that minimize the use of hazardous reagents and facilitate catalyst recovery and reuse will be crucial. The development of such green synthetic pathways would not only be academically significant but also industrially viable, paving the way for more sustainable production of complex aromatic intermediates.
Exploration of Novel Catalytic Transformations Involving the Compound
The presence of three distinct functional groups—bromo, iodo, and cyano—on the benzoic acid scaffold of this compound opens up a vast landscape for novel catalytic transformations. The differential reactivity of the bromo and iodo substituents, in particular, offers opportunities for selective and sequential cross-coupling reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. This has been demonstrated in the preparation of a thromboxane (B8750289) receptor antagonist using 3-Bromo-5-iodobenzoic acid as a starting material, where a regioselective Heck cross-coupling reaction was employed. alkalisci.comsigmaaldrich.comchemicalbook.com
Future research could focus on developing highly selective catalysts that can discriminate between the bromo and iodo groups, allowing for the stepwise introduction of different substituents. This would enable the construction of highly complex and diverse molecular architectures from a single starting material. Moreover, the cyano group can be subjected to a variety of transformations, including hydrolysis to an amide or carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The development of novel catalytic methods to transform the cyano group in the presence of the halogen substituents would further expand the synthetic utility of this compound.
In-situ Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the real-time monitoring of chemical reactions and the characterization of transient intermediates. acs.org For example, matrix isolation infrared spectroscopy has been successfully used to study the conformational landscapes and photofragmentation reactions of ortho-chloro- and fluoro-substituted benzoic acids. uc.pt
Future investigations should aim to apply these in-situ techniques to study the catalytic transformations of this compound. This would provide valuable insights into the formation and evolution of reaction intermediates, the role of the catalyst, and the factors that govern product selectivity. The self-association of benzoic acid derivatives in solution, which can be investigated using spectroscopic and molecular simulation methods, also plays a crucial role in their reactivity and crystallization behavior. acs.org Characterizing these phenomena for this compound will be critical for controlling its chemical transformations.
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry, particularly density functional theory (DFT), has emerged as an indispensable tool for the rational design of molecules with tailored properties. researchgate.netsharif.edu By calculating electronic structure, molecular orbitals, and other quantum chemical descriptors, it is possible to predict the reactivity, stability, and potential applications of novel compounds. researchgate.netresearchgate.net For substituted benzoic acids, computational methods have been used to evaluate thermochemical properties, understand the effects of substituents on acidity, and predict molecular structures. researchgate.net
Future research should leverage advanced computational modeling to design derivatives of this compound with specific, tunable properties. For instance, by systematically varying the substituents on the aromatic ring, it is possible to modulate the electronic properties, such as the HOMO-LUMO gap, and thereby fine-tune the compound's reactivity and photophysical characteristics. researchgate.net This in-silico screening approach can accelerate the discovery of new derivatives with enhanced performance as, for example, inhibitors for biological targets or as building blocks for advanced materials. nih.gov Computational studies can also guide the synthesis of these designed molecules by predicting the most promising synthetic routes and reaction conditions.
Integration into New Areas of Chemical Science (e.g., chemosensors, catalysts)
The unique electronic and structural features of this compound make it a promising candidate for applications in emerging areas of chemical science. The development of chemosensors for the selective detection of ions and neutral molecules is a field of intense research. The strategic placement of functional groups in this compound could allow for its use as a scaffold for novel chemosensors, where binding events could be signaled by changes in fluorescence or other spectroscopic properties.
Furthermore, the compound itself or its derivatives could serve as ligands for the development of new homogeneous or heterogeneous catalysts. The coordination of the carboxylic acid and cyano groups to metal centers could lead to the formation of catalytically active species. The bromo and iodo substituents could also play a role in modulating the electronic properties and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity. The integration of this versatile molecule into the design of new functional materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), also represents a promising avenue for future exploration.
Q & A
Q. What safety protocols are essential for handling heavy halogenated intermediates?
- Methodological Answer: Use fume hoods with HEPA filters for particulate control. Store waste in amber glass containers labeled with halogen content. For spills, neutralize with activated charcoal and dispose via licensed hazardous waste facilities. Regularly audit air quality for iodine vapor using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
